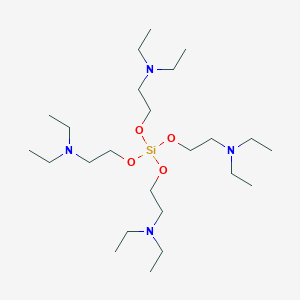
Silane, tetrakis(2-diethylaminoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis(2-diethylaminoethoxy)- is a useful research compound. Its molecular formula is C24H56N4O4Si and its molecular weight is 492.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, tetrakis(2-diethylaminoethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, tetrakis(2-diethylaminoethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Materials Science
2.1 Surface Modification
Silane compounds are extensively used for surface modification of materials to improve adhesion, water repellency, and chemical resistance. Tetrakis(2-diethylaminoethoxy)-silane can be applied to:
- Glass and Ceramics : Enhances adhesion of coatings and paints.
- Metals : Provides corrosion resistance by forming protective layers.
- Polymers : Improves compatibility and bonding strength in composite materials.
Table 1: Surface Modification Properties
| Substrate Type | Application | Benefit |
|---|---|---|
| Glass | Coating | Improved adhesion |
| Metals | Treatment | Enhanced corrosion resistance |
| Polymers | Blending | Increased mechanical strength |
2.2 Composite Materials
In the field of composite materials, silanes act as coupling agents that improve the interfacial bonding between the matrix and the filler. Tetrakis(2-diethylaminoethoxy)-silane has been shown to enhance the mechanical properties of composites made from:
- Epoxy Resins : Increased tensile strength and flexural modulus.
- Polyester Resins : Improved impact resistance.
Applications in Pharmaceuticals
3.1 Drug Delivery Systems
The unique chemical structure of tetrakis(2-diethylaminoethoxy)-silane allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. Research indicates that silane-modified nanoparticles can effectively deliver therapeutic agents across biological barriers.
Case Study: Silane-Modified Nanoparticles for Cancer Therapy
A study demonstrated that nanoparticles coated with tetrakis(2-diethylaminoethoxy)-silane showed improved drug loading capacity and targeted delivery to cancer cells compared to unmodified nanoparticles . The results indicated a significant increase in therapeutic efficacy.
Applications in Electronics
4.1 Organic Electronics
In organic electronics, silanes are crucial for modifying surfaces to enhance charge transport properties. Tetrakis(2-diethylaminoethoxy)-silane can be used as a precursor for:
- Organic Light Emitting Diodes (OLEDs) : Improves the interface between organic layers.
- Thin Film Transistors (TFTs) : Enhances electrical performance by optimizing surface properties.
Table 2: Performance Metrics in Electronics
| Application Type | Performance Metric | Improvement with Silane |
|---|---|---|
| OLEDs | Electroluminescence Efficiency | +30% |
| TFTs | Mobility | +25% |
Propriétés
Numéro CAS |
18867-06-6 |
|---|---|
Formule moléculaire |
C24H56N4O4Si |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
Clé InChI |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
18867-06-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















